

Application Notes and Protocols for Erythrocyte Transketolase Activity Assay

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Compound of Interest		
Compound Name:	Thiamine phosphate	
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Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The erythrocyte transketolase (ETK) activity assay is a functional and highly sensitive biomarker for assessing thiamine (Vitamin B1) status.[1][2] Thiamine, in its active form thiamine diphosphate (ThDP), is an essential cofactor for the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway (PPP).[1][3][4][5] In cases of thiamine deficiency, the apo-transketolase enzyme (the enzyme without its cofactor) accumulates in erythrocytes.

The assay quantifies this deficiency by measuring ETK activity under two conditions:

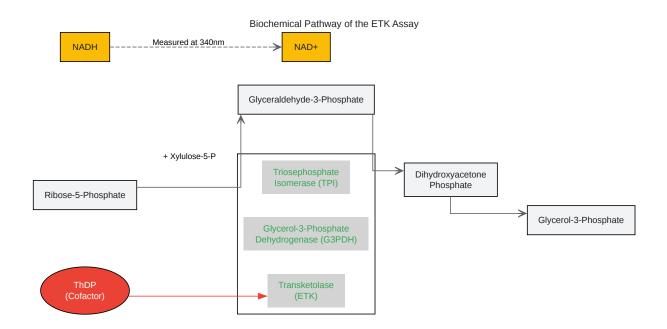
- Basal Activity: The intrinsic enzyme activity in the erythrocyte lysate.[3]
- Stimulated Activity: The enzyme activity after the addition of exogenous ThDP, which activates any unbound apo-transketolase.[3]

The ratio of stimulated to basal activity yields the Erythrocyte Transketolase Activity Coefficient (ETKAC), also known as the ThDP effect.[3][6] A high ETKAC value indicates a significant amount of unsaturated apoenzyme, reflecting poor thiamine status.[4] The assay indirectly measures the rate of NADH oxidation at 340 nm, which is coupled to the metabolism of the glyceraldehyde-3-phosphate produced by transketolase.[3][7]

Biochemical Pathway and Assay Principle



The assay relies on a series of coupled enzymatic reactions. Transketolase catalyzes the conversion of Ribose-5-Phosphate to Glyceraldehyde-3-Phosphate (G3P). The G3P is then converted to Glycerol-3-Phosphate in a reaction that consumes NADH. The rate of decrease in absorbance at 340 nm is directly proportional to the transketolase activity.[3][7]



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Caption: Coupled enzymatic reactions in the ETK assay.

Experimental Protocol

This protocol is harmonized from established methodologies.[3][7][8]

3.1. Reagents and Materials

Methodological & Application



- Blood Collection Tubes: Lithium heparin or EDTA anticoagulants.[3]
- Saline: 0.9% NaCl, ice-cold.
- Lysis Reagent: Saponin (1.0 g/L) in deionized water or multiple freeze-thaw cycles.[9][10]
- Tris-HCl Buffer: 0.1 mol/L, pH 7.6.[7]
- Substrate Solution: Ribose-5-phosphate (15 mmol/L) in Tris-HCl buffer.[7]
- Cofactor Solution: Thiamine pyrophosphate (ThDP/TPP) chloride (10 mmol/L) in Tris-HCl buffer.[7]
- NADH Solution: 10 mmol/L in Tris-HCl buffer.[7]
- Coupling Enzymes: Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (GDH/TIM) suspension.[7]
- Equipment: Refrigerated centrifuge, spectrophotometer or microplate reader capable of reading at 340 nm, incubator (37°C), vortex mixer.
- 3.2. Sample Preparation: Washed Erythrocytes and Hemolysate

Washed erythrocytes are the recommended sample type to avoid interference from leukocytes, which have high transketolase activity.[3][6]

- Blood Collection: Collect whole blood in EDTA or lithium heparin tubes.
- Centrifugation: Centrifuge blood at 500-4000 x g for 5-10 minutes at 4°C.[11][12]
- Plasma Removal: Aspirate and discard the supernatant plasma and the buffy coat (the layer of white blood cells).[12]
- Washing: Resuspend the red blood cell (RBC) pellet in 4-5 volumes of ice-cold 0.9% NaCl.
 Centrifuge again and discard the supernatant. Repeat this washing step three times.[9][11]
- Hemolysis: After the final wash, lyse the packed RBCs by adding an equal volume of cold deionized water and vortexing, followed by freezing at -20°C or -80°C and thawing.[9]



Alternatively, a saponin solution can be used for lysis.[10]

- Stroma Removal: Centrifuge the hemolysate at 15,000 x g for 30-60 minutes at 4°C to pellet the cell debris (stroma).[11]
- Hemoglobin Measurement: Transfer the clear red supernatant (hemolysate) to a new tube.
 Measure the hemoglobin concentration (g/L) for later normalization of enzyme activity.[2][13]
 The hemolysate can be stored at -70°C for over a year.[8]
- 3.3. Assay Procedure (Microplate Method)
- Prepare Reaction Mix: For each sample, prepare two sets of wells on a 96-well plate: one for Basal activity and one for Stimulated activity.
- Set up Reactions: Add reagents to the wells at 37°C in the following order:

Reagent	Volume (µL) for Basal	Volume (µL) for Stimulated
Buffered Ribose-5-Phosphate	200	200
Tris-HCl Buffer	10	-
ThDP/TPP Solution	-	10
GDH/TIM Suspension	10	10
NADH Solution	50	50
Hemolysate	50	50
Total Volume	320	320

- Incubation: Mix the plate well and incubate for 15 minutes at 37°C.[7]
- Kinetic Reading: Monitor the decrease in absorbance at 340 nm (ΔA/min) for at least 15 minutes at 37°C.[7] Ensure the rate is linear during the measurement period.

Data Analysis and Interpretation

4.1. Calculation of ETK Activity



The activity of transketolase is calculated based on the rate of NADH oxidation, using the Beer-Lambert law.

Formula: ETK Activity (U/g Hb) = $(\Delta A/min) / (\epsilon \times I) \times (V_total / V_sample) \times (1 / [Hb]) \times 1000$

Where:

- ΔA/min: The rate of absorbance change at 340 nm.
- ε (epsilon): Molar absorption coefficient of NADH at 340 nm (typically 6.22 x 10³
 L·mol⁻¹·cm⁻¹).[7] This should be determined empirically for specific microplate readers and conditions.[14]
- I (path length): The light path length in cm. For microplates, this must be measured or calculated.[14]
- V_total: Total reaction volume in mL.
- V_sample: Volume of hemolysate used in mL.
- [Hb]: Hemoglobin concentration in g/L.

4.2. Calculation of ETKAC (TPP Effect)

The ETKAC is the primary indicator of thiamine status.

Formula: ETKAC = (Stimulated ETK Activity) / (Basal ETK Activity)

Alternatively, the result is expressed as a percentage activation or TPP Effect (% TPPE).[6]

Formula: % TPPE = [(Stimulated Activity - Basal Activity) / Basal Activity] \times 100 or % TPPE = (ETKAC - 1) \times 100

4.3. Interpretation of Results

The ETKAC values are used to classify thiamine status. While consensus on exact cutoffs is still developing, the following ranges are widely used.[1][4]

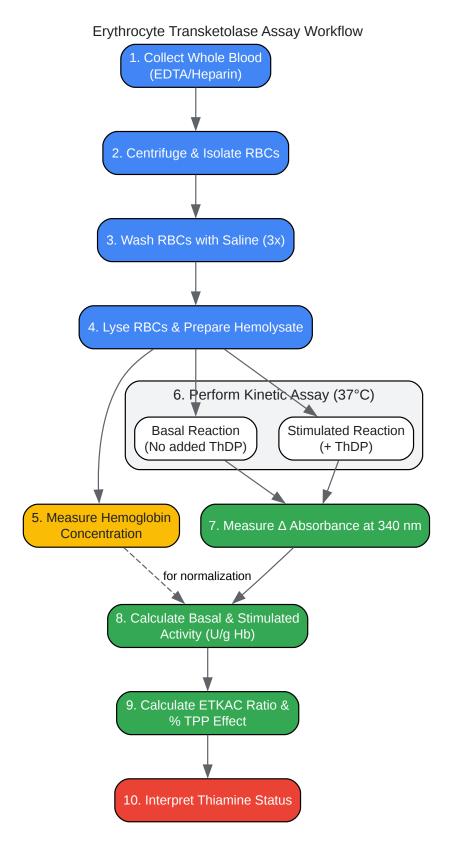


ETKAC Value	% TPPE	Interpretation
< 1.15	0 - 15%	Normal / Thiamine Sufficient[4] [7]
1.15 - 1.25	15 - 25%	Marginal Deficiency / Moderate Risk[4][7]
> 1.25	> 25%	Severe Deficiency / High Risk[4][7]

Note: Symptoms of thiamine deficiency may be associated with % TPPE values greater than 40%.[7]

Experimental Workflow Diagram





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